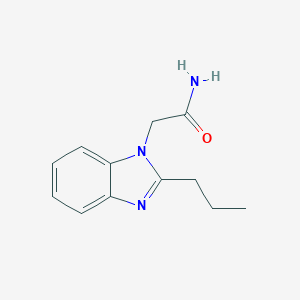

2-(2-propylbenzimidazol-1-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27g/mol |

IUPAC Name |

2-(2-propylbenzimidazol-1-yl)acetamide |

InChI |

InChI=1S/C12H15N3O/c1-2-5-12-14-9-6-3-4-7-10(9)15(12)8-11(13)16/h3-4,6-7H,2,5,8H2,1H3,(H2,13,16) |

InChI Key |

VEMKEUDPNVERKD-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=CC=CC=C2N1CC(=O)N |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CC(=O)N |

Origin of Product |

United States |

Synthesis Methodologies and Derivatization Strategies for 2 2 Propylbenzimidazol 1 Yl Acetamide and Analogs

Acetamide (B32628) Side Chain Derivatization

The derivatization of the acetamide side chain in 2-(2-propylbenzimidazol-1-yl)acetamide and its analogs is a key strategy for modulating their physicochemical and biological properties. Research has focused on the substitution at the amide nitrogen (N-alkylation and N-arylation) to explore the structure-activity relationships of these compounds.

A significant method for achieving N-substitution on the acetamide moiety involves an azide (B81097) coupling strategy. This approach has been effectively demonstrated in the synthesis of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides, which are close structural analogs of the target compound. preprints.org The general synthetic route commences with the conversion of the corresponding ester to a hydrazide. This intermediate, 2-(2-undecyl-1H-benzimidazol-1-yl)ethanhydrazide, is then treated with sodium nitrite (B80452) and hydrochloric acid at low temperatures. This reaction generates a reactive azide intermediate in situ. preprints.org

The subsequent and final step is the coupling of this azide with a diverse range of primary and secondary amines. This reaction proceeds to furnish the desired N-substituted 2-(2-undecyl-1H-benzimidazol-1-yl)acetamide derivatives in good yields, typically ranging from 68-89%. preprints.org The versatility of this method allows for the introduction of various alkyl and cyclic amine functionalities onto the acetamide side chain. preprints.org

Detailed research findings on the synthesis of these N-substituted acetamide derivatives are presented in the table below. The study successfully synthesized a series of compounds by reacting the azide intermediate with amines such as propylamine, butylamine, isopropylamine, isobutylamine, allylamine, benzylamine, cyclohexylamine, diethylamine, morpholine, and piperidine. preprints.org

Table 1: Synthesis of N-Substituted 2-(2-undecyl-1H-benzimidazol-1-yl)acetamide Derivatives via Azide Coupling

Data sourced from a study on 2-(2-undecyl-1H-benzimidazol-1-yl)acetamide analogs. preprints.org

While the azide coupling method is well-documented for attaching a variety of amine residues, other standard amide bond formation techniques can also be theoretically applied. These include the reaction of 2-(2-propylbenzimidazol-1-yl)acetic acid with an appropriate amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov Another approach is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. nih.govyoutube.com These methods are fundamental in organic synthesis for the creation of amide bonds and are applicable to the derivatization of the acetamide side chain of the title compound.

Preclinical Pharmacological Investigations of 2 2 Propylbenzimidazol 1 Yl Acetamide Derivatives

Exploration of Broad-Spectrum Biological Activities

The acetamide (B32628) group linked to the benzimidazole (B57391) nucleus serves as a versatile template for developing new therapeutic agents. nih.govresearchgate.net Researchers have explored the derivatization of this core structure to uncover a wide spectrum of biological activities. The inherent properties of the benzimidazole ring system, combined with the chemical flexibility of the acetamide side chain, have enabled the synthesis of libraries of compounds with potential pharmacological applications. nih.govresearchgate.net

Investigations have revealed that these derivatives possess significant potential as antimicrobial and anticancer agents. researchgate.netresearchgate.net The broad-spectrum nature of their activity is attributed to the ability of the benzimidazole core to serve as a structural isostere of natural nucleotides, thereby interacting with crucial enzymes and receptors in both microbial and cancer cells. nih.gov The specific substitutions on both the benzimidazole ring and the acetamide nitrogen atom play a critical role in modulating the potency and selectivity of these biological effects. nih.govnih.gov

Specific Activity Profiles and Efficacy Studies in In Vitro and In Vivo (Non-Human) Models

The search for novel antimicrobial agents is a critical area of pharmaceutical research, and benzimidazole derivatives, including those with an acetamide side chain, have shown considerable promise. turkjps.orgmdpi.com Studies have demonstrated that these compounds can exhibit both antibacterial and antifungal properties, with their efficacy being highly dependent on the specific chemical substitutions made to the core scaffold. nih.govturkjps.org

In vitro studies have confirmed the antibacterial potential of benzimidazole-based acetamide derivatives against a range of pathogenic bacteria. In one study, a series of new benzimidazole-based acetamide derivatives were synthesized and evaluated for their antibacterial activity. turkjps.orgresearchgate.net A group of these compounds (designated 2b-2g) demonstrated promising activity against Pseudomonas aeruginosa. turkjps.orgresearchgate.net These derivatives exhibited a Minimum Inhibitory Concentration (MIC) value of 125 µg/mL, which was comparable to the standard antibiotic streptomycin (B1217042) under the same testing conditions. turkjps.orgresearchgate.net

Another study on 2-substituted benzimidazole derivatives found that one compound emerged as a potent agent against both Gram-positive and Gram-negative bacteria when compared to the standard drug cefadroxil. nih.gov While the specific 2-substituent was not propyl, this highlights the potential of this position for generating antibacterial activity. Similarly, research on N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives showed that some analogs had an effect against E. coli at a MIC of 50 µg/mL, which was more potent than the comparator chloramphenicol (B1208) (MIC 100 µg/mL). nih.gov

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Benzimidazole-based acetamides (2b-2g) | Pseudomonas aeruginosa | 125 | turkjps.orgresearchgate.net |

| Streptomycin (Standard) | Pseudomonas aeruginosa | 125 | turkjps.orgresearchgate.net |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide analogs (2a, 2c, 2e) | Escherichia coli (ATCC 35218) | 50 | nih.gov |

| Chloramphenicol (Standard) | Escherichia coli (ATCC 35218) | 100 | nih.gov |

The antifungal properties of benzimidazole acetamide analogs have also been a subject of significant investigation. Research has shown that specific derivatives possess potent activity against various fungal pathogens, including clinically relevant yeasts and molds. turkjps.orgnih.gov

In a study of newly synthesized benzimidazole-based acetamide derivatives, several compounds with dithiocarbamate (B8719985) substitutions (designated 2p, 2s, 2t, and 2u) were identified as the most potent antifungal agents against Candida krusei, with a MIC value of 125 µg/mL. turkjps.orgresearchgate.net For comparison, the standard antifungal drug ketoconazole (B1673606) had a MIC of 62.5 µg/mL. turkjps.orgresearchgate.net Two of these compounds, 2s and 2u, also displayed the highest inhibitory activity against the mold Fusarium solani, showing a MIC of 125 µg/mL, whereas ketoconazole's MIC was 62.5 µg/mL. turkjps.orgresearchgate.net

Further studies have reinforced the antifungal potential of this chemical class. One investigation into 2-substituted fluorinated benzimidazoles found that a compound with a trifluoromethyl substituent demonstrated the highest antifungal activity against Candida albicans. nih.gov Additionally, N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives were found to have notable antifungal activity, which was generally higher than their antibacterial activity. nih.gov

| Compound Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| Dithiocarbamate-substituted benzimidazole acetamides (2p, 2s, 2t, 2u) | Candida krusei | 125 | turkjps.orgresearchgate.net |

| Dithiocarbamate-substituted benzimidazole acetamides (2s, 2u) | Fusarium solani | 125 | turkjps.orgresearchgate.net |

| Ketoconazole (Standard) | Candida krusei | 62.5 | turkjps.orgresearchgate.net |

| Ketoconazole (Standard) | Fusarium solani | 62.5 | turkjps.orgresearchgate.net |

The structural resemblance of the benzimidazole core to purine (B94841) nucleotides makes it an attractive scaffold for the design of anticancer agents, as these molecules can interfere with the biological processes of cancer cells. nih.govnih.gov The development of new anticancer drugs is a high priority due to issues like drug resistance and toxicity with existing treatments. nih.gov Benzimidazole derivatives have been extensively studied as cytotoxic agents against various cancer cell lines. researchgate.net

The cytotoxic potential of benzimidazole derivatives, including those with acetamide functionalities, has been evaluated in various cancer cell lines. While specific data on 2-propylbenzimidazol-1-yl acetamide is limited, related structures have shown significant effects.

One study synthesized a novel class of thiazole-(benz)azole derivatives to assess their anticancer activity against A549 (human lung carcinoma) and C6 (rat glioma) tumor cell lines. nih.gov Within this series, compounds 6f and 6g, which contained 5-chloro and 5-methylbenzimidazole (B147155) groups respectively, demonstrated significant anticancer activity. nih.gov The research also indicated that these compounds could induce apoptosis, a form of programmed cell death that is a desirable mechanism for anticancer drugs. nih.gov

Other research has highlighted the importance of the acetamide moiety in conjunction with various heterocyclic systems for anticancer activity. For instance, a study on N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide showed cytotoxic effects against HeLa cervical cancer cells that were comparable to the standard drug cisplatin (B142131) at a concentration of 3.16 µM/mL. sciforum.net Similarly, newly synthesized 2-amino-1,4-naphthoquinone-benzamide derivatives showed excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with some analogs being significantly more potent than cisplatin. nih.gov These findings underscore the broad utility of the acetamide functional group in the design of novel cytotoxic agents.

| Compound Class | Cell Line | Activity | Reference |

| Thiazole-benzimidazole derivative (Compound 6f, 5-chloro) | A549 (Lung), C6 (Glioma) | Significant anticancer activity | nih.gov |

| Thiazole-benzimidazole derivative (Compound 6g, 5-methyl) | A549 (Lung), C6 (Glioma) | Significant anticancer activity | nih.gov |

| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa (Cervical) | Cytotoxic effects similar to cisplatin at 3.16 µM/mL | sciforum.net |

| 2-Amino-1,4-naphthoquinone-benzamide (Compound 5e) | MDA-MB-231 (Breast) | IC50 = 0.4 µM (78.75x more potent than cisplatin) | nih.gov |

Anticonvulsant Activity of Benzimidazole-Acetamide Related Compounds in Preclinical Models

Benzimidazole derivatives have shown significant promise as anticonvulsant agents in various preclinical studies. doaj.org Their mechanism of action is thought to involve the modulation of key targets in the central nervous system implicated in epileptogenesis, such as ion channels and receptors. doaj.org

Researchers have synthesized and evaluated numerous benzimidazole derivatives for their potential to suppress seizures in established animal models. researchgate.net The most common preclinical screening models for anticonvulsant activity are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netmdpi.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against nonconvulsive myoclonic and absence seizures. mdpi.comresearchgate.net

For instance, a series of 2-heteroaryl substituted benzimidazole derivatives bearing a piperidinylphenyl acetamide group at the 1-position were synthesized and screened for their biological activities. nih.gov Another study focused on 9-alkyl-2,9-dihydro-3H-1,2,4-triazolo[4,3-a]benzimidazole-3-one derivatives, which were characterized and subsequently screened for their in vivo anticonvulsant effects. researchgate.net Similarly, alkanamide derivatives with a 1,2,4-triazole (B32235) ring, such as 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl) acetamide, have demonstrated notable anticonvulsant properties in the MES test. thieme-connect.com

The anticonvulsant potential of these compounds is often compared to standard antiepileptic drugs like phenytoin (B1677684) and carbamazepine. researchgate.netnih.gov Some derivatives have shown comparable or even superior activity in these preclinical models, highlighting the potential of the benzimidazole-acetamide scaffold in the development of new antiepileptic therapies. researchgate.netresearchgate.net

Table 1: Preclinical Anticonvulsant Screening Models for Benzimidazole Derivatives

| Model | Seizure Type Modeled | Purpose |

|---|---|---|

| Maximal Electroshock (MES) Test | Generalized tonic-clonic seizures | To identify compounds that prevent seizure spread. researchgate.netmdpi.com |

| Subcutaneous Pentylenetetrazole (scPTZ) Test | Generalized nonconvulsive and myoclonic seizures | To identify compounds that raise the seizure threshold. mdpi.comresearchgate.net |

| 6 Hz Seizure Model | Psychomotor seizures | To identify compounds with potential efficacy against drug-resistant seizures. mdpi.com |

| Amygdala Kindling Model | Focal seizures | To predict antiseizure potential against focal seizures in clinical studies. mdpi.com |

| Strychnine-induced Seizures | Seizures caused by glycine (B1666218) receptor antagonism | To investigate specific mechanisms of action. researchgate.net |

| Bicuculline-induced Seizures | Seizures caused by GABA-A receptor antagonism | To evaluate activity related to GABAergic neurotransmission. researchgate.net |

| Isoniazid-induced Seizures | Seizures related to GABA synthesis inhibition | To assess effects on the GABAergic system. researchgate.net |

Anthelmintic Activity of Benzimidazole-1-acetamide Derivatives

Benzimidazole derivatives are a cornerstone of anthelmintic therapy for both human and veterinary medicine. nih.gov The development of anthelmintic resistance has spurred research into new and more effective benzimidazole-based compounds. nih.gov

Preclinical in vitro studies are crucial for the initial screening of potential anthelmintic agents. A study evaluated a series of benzimidazole derivatives against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. nih.gov From an initial screening of 41 compounds, two benzimidazole derivatives, BZ6 and BZ12, showed significant activity. BZ12 was effective against the adult stage of T. muris, while BZ6 was highly effective against adult H. polygyrus. nih.gov

Another research effort involved the synthesis of 1-substituted benzimidazole derivatives, which were then tested for their anthelmintic properties against Eudrilus species, demonstrating moderate to good activity. researchgate.net The synthesis of a novel 1,3-Bis-benzimidazole derivative also yielded a compound with noteworthy anthelmintic properties when compared to the standard drug, albendazole. amazonaws.com

Table 2: In Vitro Anthelmintic Activity of Selected Benzimidazole Derivatives

| Compound | Target Parasite | Activity | IC₅₀ Value |

|---|---|---|---|

| BZ12 | Trichuris muris (adult) | 81% mortality | 8.1 µM nih.gov |

| BZ6 | Heligmosomoides polygyrus (adult) | 100% mortality | 5.3 µM nih.gov |

Data sourced from in vitro preclinical studies.

Antiviral Activity of Benzimidazole Derivatives

The broad-spectrum antiviral potential of benzimidazole derivatives has been extensively documented in preclinical research. nih.govresearchgate.net These compounds have been investigated against a wide range of viruses, including both RNA and DNA viruses. nih.gov

One study evaluated 43 different 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles for their antiviral activity against several viruses. nih.gov Many of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), with some exhibiting moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov

The structural versatility of the benzimidazole nucleus allows for modifications that can enhance antiviral efficacy. For example, benzimidazole-triazole hybrids have been synthesized and shown to possess improved biological properties, including antiviral activity. nih.gov The emergence of new viral threats, such as SARS-CoV-2, has further stimulated research into benzimidazole derivatives as potential antiviral agents. nih.gov

Table 3: Antiviral Spectrum of Preclinical Benzimidazole Derivatives

| Virus Family | Representative Virus | Activity Noted |

|---|---|---|

| Flaviviridae | Yellow Fever Virus (YFV), Bovine Viral Diarrhoea Virus (BVDV) | Moderate nih.gov |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Potent nih.gov |

| Picornaviridae | Coxsackie Virus type B2 (CVB2) | Moderate nih.gov |

| Retroviridae | Human Immunodeficiency Virus (HIV) | Potent NNRTIs nih.gov |

| Herpesviridae | Herpes Simplex Virus type 1 (HSV-1) | Investigated nih.gov |

| Poxviridae | Vaccinia Virus (VV) | Investigated nih.gov |

NNRTIs: Non-nucleoside reverse transcriptase inhibitors.

Anti-inflammatory Activity of Benzimidazole-Acetamide Derivatives

Benzimidazole-acetamide derivatives have been identified as potent anti-inflammatory agents in various preclinical models. nih.gov Their mechanism of action often involves the inhibition of pro-inflammatory mediators and pathways. nih.gov

A study exploring the anti-arthritic effects of newly synthesized acetamide derivatives of 2-aminobenzimidazole (B67599) demonstrated dose-dependent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov In a complete Freund's adjuvant (CFA) induced inflammatory arthritis model, these compounds reduced edema and showed minimal inflammation in histopathological and X-ray analyses. nih.gov

Other research has shown that benzimidazole containing acetamide derivatives can attenuate neuroinflammation. nih.gov In a model of ethanol-induced neurodegeneration, these compounds were found to reduce the levels of pro-inflammatory proteins like COX-2 and NF-κB. nih.gov The anti-inflammatory effects of benzimidazole derivatives are also attributed to their ability to inhibit cyclooxygenases (COX) and other inflammatory targets. nih.govresearchgate.net

Table 4: Preclinical Anti-inflammatory Activity of Benzimidazole-Acetamide Derivatives

| Compound Type | Preclinical Model | Key Findings |

|---|---|---|

| Acetamide derivatives of 2-aminobenzimidazole | Carrageenan-induced paw edema | Dose-dependent reduction in inflammation. nih.gov |

| Acetamide derivatives of 2-aminobenzimidazole | CFA-induced inflammatory arthritis | Reduced edema, minimal joint inflammation. nih.gov |

| Benzimidazole containing acetamide derivatives | Ethanol-induced neurodegeneration | Reduced levels of COX-2 and NF-κB. nih.gov |

| Various benzimidazole derivatives | Cyclooxygenase (COX) inhibition assays | High affinity and selectivity for COX-2. researchgate.net |

CFA: Complete Freund's Adjuvant.

Carbonic Anhydrase Inhibition by 2-(2-propylbenzimidazol-1-yl)acetylbenzenesulfonamide Analogs

Sulfonamide derivatives of benzimidazole are known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.gov Research has focused on designing isoform-selective inhibitors to target specific CAs, such as the tumor-associated CA IX and CA XII. nih.gov

Studies on benzenesulfonamides and tetrafluorobenzenesulfonamides synthesized via click chemistry have shown that these compounds can be potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov While they exhibit medium potency against cytosolic isoforms hCA I and II, they demonstrate low nanomolar to subnanomolar inhibition of the tumor-associated hCA IX and XII. nih.gov

The structural features of these inhibitors play a crucial role in their binding affinity and selectivity. X-ray crystallography studies of sulfonamide adducts with hCA II have provided insights into the factors governing their inhibitory power. nih.gov Further research into 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides has identified a class of inhibitors with selectivity for hCA II and hCA VII. nih.gov

Table 5: Inhibitory Activity of Benzene- and Tetrafluorobenzenesulfonamides Against Human Carbonic Anhydrase Isoforms

| Isoform | Function/Association | Inhibition Profile | Inhibition Constants (Ki) |

|---|---|---|---|

| hCA I | Cytosolic, physiologically dominant | Medium potency | 41.5 - 1500 nM nih.gov |

| hCA II | Cytosolic, physiologically dominant | Medium potency | 30.1 - 755 nM nih.gov |

| hCA IX | Transmembrane, tumor-associated | High potency | 1.5 - 38.9 nM nih.gov |

| hCA XII | Transmembrane, tumor-associated | High potency | 0.8 - 12.4 nM nih.gov |

Data from a study on benzenesulfonamides synthesized via click chemistry.

Angiotensin II Receptor Antagonist Potential of Benzimidazole Derivatives

Benzimidazole derivatives are a well-established class of angiotensin II receptor antagonists, commonly known as "sartans," which are used in the treatment of hypertension. nih.gov These compounds act by blocking the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II. nih.govresearchgate.net

The design and synthesis of novel benzimidazole derivatives continue to be an active area of research to develop new antihypertensive agents. nih.gov A series of 5-(alkyl and aryl)carboxamido benzimidazole derivatives were synthesized and evaluated for their in vitro angiotensin II AT1 receptor antagonism. nih.gov The study found that compounds with smaller alkyl groups at the 5-position of the benzimidazole nucleus demonstrated potent activity. nih.gov

In vivo studies in animal models of hypertension are used to confirm the antihypertensive effects of these compounds. For example, a novel fluorophenyl benzimidazole (FPD) was shown to have antihypertensive activity in a spontaneously hypertensive rat (SHR) model. frontiersin.org This compound demonstrated significant blockade of angiotensin II-induced contractions in isolated arterial rings. frontiersin.org Another study synthesized substituted benzimidazole and benzindazole derivatives and tested their antihypertensive activity in an acute renal hypertension model, with one compound showing a comparable decrease in mean arterial blood pressure to telmisartan. ekb.eg

Table 6: Preclinical Evaluation of Benzimidazole Derivatives as Angiotensin II Receptor Antagonists

| Derivative Class | Preclinical Model | Key Findings | Reference Compound |

|---|---|---|---|

| 5-(alkyl/aryl)carboxamido benzimidazoles | In vitro AT1 receptor antagonism | Potent activity with smaller alkyl groups. nih.gov | N/A |

| Fluorophenyl benzimidazole (FPD) | Spontaneously Hypertensive Rat (SHR) model | Significant antihypertensive activity. frontiersin.org | N/A |

| Substituted benzimidazole/benzindazole derivatives | Acute renal hypertension model | Comparable decrease in blood pressure. ekb.eg | Telmisartan ekb.eg |

Mechanisms of Action of 2 2 Propylbenzimidazol 1 Yl Acetamide Derivatives

Molecular Target Identification and Validation

The activity of benzimidazole (B57391) acetamide (B32628) derivatives is initiated by their binding to specific molecular targets. Identifying these targets and understanding the nature of the interaction is crucial for characterizing their mechanism of action.

Derivatives of 2-(2-propylbenzimidazol-1-yl)acetamide have been shown to inhibit several key enzymes implicated in various pathological conditions.

Carbonic Anhydrase (CA): Certain 2-phenyl benzimidazole-1-acetamide derivatives have demonstrated inhibitory effects against human carbonic anhydrase isoforms I and II (hCA-I and hCA-II), which are enzymes involved in numerous physiological processes.

Histone Deacetylase 6 (HDAC6): Novel hydroxamic acid-based histone deacetylase inhibitors that incorporate a benzimidazole core structure have been identified as potent and selective inhibitors of HDAC6. rsc.org HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins like tubulin, playing a role in cell motility and protein degradation. nih.govunimore.it One particular derivative, designated as compound 7, which features a benzimidazole cap, was found to be a more effective HDAC6 inhibitor than the established drug belinostat (B1667918) and exhibited significant anti-proliferative activity in cancer cell lines. rsc.org The inhibitory action is confirmed by a dose-dependent increase in tubulin acetylation levels within the cells. rsc.org

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens, making it a prime target for treating hormone-dependent breast cancer. nih.gov Various benzimidazole derivatives have been developed as non-steroidal aromatase inhibitors. nih.gov Studies on benzimidazole-triazolothiadiazine and 1,3,4-oxadiazole-benzimidazole hybrids have yielded compounds with potent aromatase inhibitory activity, with some showing efficacy comparable to the clinical drug letrozole (B1683767). nih.govsemanticscholar.org For instance, compound 5e from a benzimidazole-triazolothiadiazine series showed an IC50 value of 0.032 µM, close to that of letrozole (0.024 µM). nih.gov

Lytic Transglycosylases: Currently, there is limited specific information in the available scientific literature regarding the direct inhibition of lytic transglycosylases by this compound derivatives. This remains an area for potential future investigation.

Table 1: Enzyme Inhibition by Benzimidazole Derivatives

| Compound Class | Target Enzyme | IC50 Value (µM) | Reference Compound |

|---|---|---|---|

| Benzimidazole-triazolothiadiazine (Cmpd 5e) | Aromatase | 0.032 | Letrozole (0.024 µM) |

| 1,3,4-oxadiazole-benzimidazole (Cmpd 5b) | Aromatase | 1.475 | Letrozole |

| 1,3,4-oxadiazole-benzimidazole (Cmpd 5c) | Aromatase | 2.512 | Letrozole |

| Benzimidazole with hydroxamic acid (Cmpd 7) | HDAC6 | Potent & Selective | Belinostat |

Note: This table is interactive. You can sort and filter the data.

These compounds also function by binding to cell surface receptors, acting as antagonists that block the normal signaling pathways.

GABA Receptor: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. researchgate.net While various benzodiazepine (B76468) and imidazodiazepine compounds are known to bind to GABA-A receptors, direct evidence for the binding of this compound derivatives is still emerging. nih.govnih.gov However, molecular docking studies on structurally related N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide predict a high affinity for the GABA-A receptor binding site, suggesting that acetamide derivatives can form stable complexes with key amino acid residues of the receptor. semanticscholar.orgedgccjournal.org This indicates a potential mechanism for GABA-ergic activity that warrants further experimental validation for the benzimidazole class.

Angiotensin II Receptor: The renin-angiotensin system is critical for regulating blood pressure, and its primary effector is angiotensin II (Ang II). nih.govingentaconnect.com A significant and well-established mechanism for benzimidazole derivatives is their action as Angiotensin II receptor antagonists. nih.govingentaconnect.com These compounds, including clinically used drugs like candesartan (B1668252) and telmisartan, selectively block the AT1 subtype of the Angiotensin II receptor. ingentaconnect.comacs.org This blockade prevents Ang II from binding, thereby inhibiting its vasoconstrictive effects and leading to a reduction in blood pressure. ingentaconnect.comnih.gov In vitro binding studies have shown that benzimidazole antagonists can displace Ang II with IC50 values in the micromolar to nanomolar range. nih.gov

Cellular Pathway Modulation

By interacting with their molecular targets, this compound derivatives modulate crucial cellular pathways, leading to outcomes such as programmed cell death, microbial growth inhibition, and disruption of the cellular skeleton.

A key anticancer mechanism of benzimidazole acetamide derivatives is the induction of apoptosis, or programmed cell death. This is achieved by modulating several signaling pathways. Research has shown that certain novel benzimidazole derivatives act as inhibitors of the anti-apoptotic protein Bcl-2. rjptonline.org By reducing the expression of Bcl-2 mRNA and protein levels, these compounds shift the cellular balance towards apoptosis. rjptonline.org This leads to a significant increase in the percentage of apoptotic cells in various cancer lines, including glioblastoma, prostate, breast, and lung cancer. rjptonline.org Furthermore, some derivatives trigger apoptosis by activating key executioner enzymes like caspase-3 and caspase-8 and increasing the levels of the pro-apoptotic protein Bax.

Benzimidazole-based acetamide derivatives exhibit significant antimicrobial activity through various mechanisms. One proposed mechanism involves the inhibition of DNA replication. Molecular docking studies suggest that these molecules can efficiently interact with microbial DNA, forming a compound-DNA complex that physically blocks the replication process, leading to bactericidal effects. rjptonline.org Another critical target is the bacterial cell wall. Some derivatives are thought to function by binding to bacterial transpeptidase enzymes, which are essential for the synthesis of the peptidoglycan layer of the cell wall. researchgate.net This disruption of cell wall biosynthesis compromises the structural integrity of the bacterium, ultimately causing cell death. researchgate.net This class of compounds has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. acs.org

Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. Many benzimidazole derivatives, similar to established drugs like nocodazole, function as microtubule-destabilizing agents. They inhibit the polymerization of tubulin, the protein subunit of microtubules. This action is often achieved by binding to the colchicine-binding site on β-tubulin, which prevents the conformational changes necessary for microtubule assembly. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, arresting cells in the M phase of the cell cycle and ultimately leading to apoptosis. Interestingly, while most benzimidazole-based agents are destabilizers, some novel derivatives have been found to act as microtubule-stabilizing agents, a mechanism similar to that of paclitaxel.

DNA Synthesis Inhibition

The inhibition of DNA synthesis is a critical mechanism for the development of therapeutic agents, particularly in the context of anticancer and antimicrobial applications. Benzimidazole derivatives have been shown to interfere with DNA synthesis through various mechanisms. These can include the inhibition of key enzymes involved in DNA replication and maintenance, as well as direct interactions with the DNA molecule itself.

One of the primary ways benzimidazole derivatives may inhibit DNA synthesis is by targeting DNA topoisomerases . nih.govnih.govacs.org These enzymes are crucial for resolving topological challenges in the DNA helix during replication, transcription, and repair. By inhibiting topoisomerases, benzimidazole compounds can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.

Another potential mechanism involves the binding of benzimidazole derivatives to the minor groove of the DNA double helix . nih.govnih.gov This interaction can interfere with the binding of essential DNA-processing proteins, thereby disrupting normal cellular processes such as replication and transcription. The specific affinity and mode of binding are often dictated by the structural features of the benzimidazole derivative.

Furthermore, some benzimidazole compounds have been found to inhibit the activity of DNA polymerases , the enzymes directly responsible for synthesizing new DNA strands. This inhibition can occur through competitive or non-competitive mechanisms, effectively halting the replication process.

While the precise mechanism for this compound is not explicitly documented, its structural components—a benzimidazole core, a propyl group at the 2-position, and an acetamide group at the 1-position—suggest that it could potentially engage in one or more of these DNA synthesis inhibitory pathways.

Structure-Mechanism Correlation

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents. nih.gov The structure of this compound provides several key features that can be correlated with its potential mechanism of action.

The benzimidazole scaffold itself is a critical pharmacophore. Its planar, aromatic nature allows for potential intercalation between DNA base pairs or interaction with the active sites of enzymes like topoisomerases. nih.gov

The propyl group at the 2-position can influence the compound's lipophilicity and steric properties. This substituent can affect how the molecule fits into the binding pockets of target enzymes or the minor groove of DNA. Variations in the alkyl chain length at this position have been shown to modulate the biological activity of other benzimidazole derivatives.

The acetamide group at the 1-position introduces a flexible side chain with a carbonyl and an amide group, which can participate in hydrogen bonding. mdpi.com These interactions are often crucial for the specific recognition and binding to biological targets. For instance, the amide moiety could form hydrogen bonds with amino acid residues in the active site of an enzyme or with the phosphate (B84403) backbone of DNA.

The following table summarizes the key structural features of this compound and their potential roles in DNA synthesis inhibition, based on studies of related compounds.

| Structural Feature | Potential Role in DNA Synthesis Inhibition |

| Benzimidazole Core | Intercalation into DNA, interaction with enzyme active sites (e.g., topoisomerases). nih.gov |

| 2-Propyl Group | Modulates lipophilicity and steric fit into target binding sites. |

| 1-Acetamide Group | Forms hydrogen bonds with target molecules (enzymes or DNA), enhancing binding affinity and specificity. mdpi.com |

Structure Activity Relationship Sar Studies of 2 2 Propylbenzimidazol 1 Yl Acetamide Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for benzimidazole (B57391) derivatives, including the 2-(2-propylbenzimidazol-1-yl)acetamide series, employs a combination of computational and experimental techniques to build a comprehensive understanding of the molecule's interaction with its biological target.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. biointerfaceresearch.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, guiding the design of more potent analogues. nih.gov For instance, a 3D-QSAR study on benzimidazole carboxamide derivatives identified the importance of both electrostatic and steric fields in determining their inhibitory activity. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.gov A pharmacophore model for a series of benzimidazole derivatives might include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com This model can then be used as a 3D query to screen large databases for new, structurally diverse compounds with the potential for similar biological activity. nih.gov

Molecular Docking: Docking simulations predict the preferred orientation of a molecule when bound to a receptor or enzyme active site. nih.gov This method helps to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target protein. By visualizing the binding mode, researchers can rationalize the observed activity of different derivatives and design modifications to improve binding affinity. biointerfaceresearch.comnih.gov

Experimental Approaches:

Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid synthesis of a large number of derivatives. For benzimidazoles, this often involves the Phillips method, which is the condensation of o-phenylenediamines with carboxylic acids or their derivatives. niscpr.res.in

Biological Assays: Synthesized compounds are then subjected to a battery of in vitro and in vivo biological assays to determine their activity. This can include enzyme inhibition assays, receptor binding assays, cell-based assays (e.g., anticancer screening), and antimicrobial susceptibility tests (e.g., determining Minimum Inhibitory Concentration or MIC). nih.govnih.gov For example, the anti-inflammatory activity of benzimidazole derivatives has been evaluated using the carrageenan-induced rat paw edema model. nih.gov

These methodologies, when used in an iterative cycle of design, synthesis, and testing, allow for the systematic exploration of the SAR of this compound derivatives, leading to the identification of optimized drug candidates.

Influence of Benzimidazole Ring Substituents on Biological Activity

Substitutions on the benzene (B151609) portion of the benzimidazole ring, typically at the C-5 and C-6 positions, have a profound impact on the biological activity of this class of compounds. The nature and position of these substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Studies on various benzimidazole scaffolds have consistently shown that the introduction of different functional groups can either enhance or diminish activity. For example, in a series of 1,2,6-trisubstituted benzimidazoles evaluated for anti-inflammatory activity, the nature of the substituent at the C-6 position was found to be a critical determinant of potency. diva-portal.org Similarly, for certain anti-inflammatory benzimidazoles, the presence of an electron-withdrawing nitro group at the C-6 position resulted in higher activity compared to electron-donating groups. semanticscholar.org Conversely, other studies on anti-inflammatory agents found that electron-withdrawing groups at the C-5 position of the benzimidazole led to a loss of activity. diva-portal.org

In the context of antimicrobial agents, substitutions on the benzimidazole ring are crucial for potency. For instance, research on 2-substituted-1H-benzimidazole-4-carboxamide derivatives as inhibitors of enteroviruses highlighted the importance of the substitution pattern. biointerfaceresearch.com A review of antimicrobial benzimidazoles indicated that the presence of a chlorine group at the C-6 position and a fluorine atom at the C-5 position were requirements for activity. nih.gov

A recent study on N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, a P2Y14R antagonist, underscores the importance of the substitution position. The placement of the acetamide (B32628) linkage at the 6-position of the benzimidazole ring was found to be crucial for its high antagonistic activity (IC₅₀ = 0.6 nM). nih.gov

The following table summarizes findings on how different substituents on the benzimidazole ring influence biological activity in related scaffolds.

| Scaffold Type | Position of Substitution | Substituent | Observed Effect on Activity | Biological Activity | Reference |

| 1,2,6-Trisubstituted Benzimidazole | C-6 | Varied electron-donating and withdrawing groups | Activity is highly dependent on the nature of the C-6 substituent. | Anti-inflammatory | diva-portal.org |

| 2-(2-pyridinyl)benzimidazole | C-5 | Electron-withdrawing groups | Loss of activity. | Anti-inflammatory | diva-portal.org |

| 5-Substituted-1-(phenylsulfonyl)-2-methylbenzimidazole | C-5 | Amino group | Good activity. | Anti-inflammatory | semanticscholar.org |

| N-(1H-benzo[d]imidazol-6-yl)acetamide derivative | C-6 | -NH-CO-CH₂-O-Ph-Br | Potent antagonism. | P2Y14R Antagonist | nih.gov |

| 2-Substituted Benzimidazole | C-5 / C-6 | -Cl, -F | Required for activity. | Antimicrobial | nih.gov |

Role of Propyl Group in Activity and Selectivity

The substituent at the C-2 position of the benzimidazole ring is a key determinant of the molecule's biological activity and selectivity. In the case of this compound, the n-propyl group plays a significant role in defining its interaction with target receptors.

Research into 2-alkyl substituted benzimidazoles as ligands for the angiotensin II AT2 receptor (AT2R) has provided valuable insights into the role of the alkyl chain length and branching at this position. diva-portal.orgbenthamscience.com A study systematically compared different alkyl groups at the C-2 position and found that small, bulky groups such as isopropyl (Ki = 4.0 nM) and tert-butyl (Ki = 5.3 nM) conferred high affinity and selectivity for the AT2R. diva-portal.orgbenthamscience.com

Interestingly, the study also revealed that substituting the commonly used isobutyl group with an n-propyl group on the biaryl scaffold of these ligands resulted in high affinity for the AT2R, along with favorable selectivity against the AT1 receptor. benthamscience.com This finding highlights the specific and advantageous role of the n-propyl group in this context. In contrast, an n-butyl chain at the same position, which is a feature of many AT1-selective antagonists (sartans), rendered the ligands less selective for the AT2R. benthamscience.com

These findings suggest that the size, shape, and lipophilicity of the C-2 substituent are finely tuned for optimal interaction with the binding pocket of the target protein. The n-propyl group appears to offer a balance of these properties that is conducive to high-affinity binding and selectivity in certain receptor systems.

The table below shows a comparison of different C-2 substituents on a benzimidazole scaffold and their binding affinity for the AT2 receptor, demonstrating the importance of the alkyl group.

| Compound Series | C-2 Substituent | AT2R Binding Affinity (Ki, nM) | Reference |

| 2-Alkyl Benzimidazole | Isopropyl | 4.0 | diva-portal.orgbenthamscience.com |

| 2-Alkyl Benzimidazole | tert-Butyl | 5.3 | diva-portal.orgbenthamscience.com |

| 2-Alkyl Benzimidazole | Thiazole | 5.1 | diva-portal.orgbenthamscience.com |

| 2-Alkyl Benzimidazole | Methyl | 13 | diva-portal.org |

| 2-Alkyl Benzimidazole | Trifluoromethyl | 9.4 | diva-portal.org |

While this data is from a closely related series of AT2R ligands, it strongly implies that the n-propyl group in this compound is not merely a passive linker but an active contributor to its pharmacological profile. Any modification to this group, such as changing its length or introducing branching, would be expected to significantly alter the compound's activity and selectivity.

Impact of Acetamide Side Chain Modifications on Pharmacological Profiles

Research has shown that the introduction of an acetamide moiety can significantly enhance biological activity. For example, a study on bradykinin (B550075) B1 receptor antagonists found that incorporating an acetamide group into a benzimidazole derivative led to a substantial increase in potency, with the IC₅₀ value dropping from 3500 nM to 15 nM. diva-portal.orgsemanticscholar.org This highlights the favorable interactions that the acetamide group can form within the receptor's binding site.

Further modifications of the acetamide side chain itself have been explored. In a series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives, various heterocyclic rings were attached to the sulfur atom of the mercaptoacetamide moiety. These modifications resulted in compounds with significant antifungal and antibacterial activities, with the specific nature of the attached heterocycle determining the potency against different microbial strains. For instance, derivatives bearing 1-methyltetrazole (B91406) or 6-chlorobenzothiazole moieties were among the most active.

The table below presents examples of how modifications to the acetamide side chain in related benzimidazole structures influence their biological activity.

| Core Scaffold | Acetamide Side Chain Modification | Biological Activity | Potency (MIC or IC₅₀) | Reference |

| Benzimidazole | Introduction of acetamide moiety | Bradykinin B1 antagonism | IC₅₀ = 15 nM | diva-portal.orgsemanticscholar.org |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide | Attachment of 1-methyltetrazole | Antifungal/Antibacterial | MIC = 50 µg/mL (vs. E. coli) | |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide | Attachment of benzothiazole (B30560) | Antifungal/Antibacterial | MIC = 50 µg/mL (vs. E. coli) | |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide | Attachment of 6-chlorobenzothiazole | Antifungal/Antibacterial | MIC = 50 µg/mL (vs. E. coli) |

These findings indicate that the acetamide side chain is a versatile handle for tuning the pharmacological profile of this compound. Systematic modifications, such as altering the length of the alkyl chain, introducing different substituents on the amide nitrogen, or replacing the acetyl group with other acyl groups, are crucial steps in the SAR exploration to optimize efficacy and selectivity.

Identification of Key Pharmacophore Features within the this compound Scaffold

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. Identifying the key pharmacophore features within the this compound scaffold is crucial for designing new derivatives with improved potency and for discovering novel compounds with different chemical backbones but similar activity.

Pharmacophore models for benzimidazole derivatives are typically developed using computational techniques like 3D-QSAR and molecular docking on a series of active compounds. mdpi.com These models distill the complex structural information into a simple set of features. For benzimidazole-based compounds, common pharmacophoric features include:

Aromatic Ring(s): The benzimidazole ring system itself is a key aromatic feature, often involved in π-π stacking or hydrophobic interactions with the target protein. mdpi.com A pharmacophore model for FXR agonists based on benzimidazoles identified two essential aromatic ring features (R). mdpi.com

Hydrogen Bond Acceptors (A): The nitrogen atoms of the imidazole (B134444) ring and the carbonyl oxygen of the acetamide group are potential hydrogen bond acceptors. nih.gov These are often crucial for anchoring the molecule in the correct orientation within the binding site.

Hydrogen Bond Donors (D): The N-H group of the imidazole ring (if unsubstituted) and the N-H group of the acetamide side chain can act as hydrogen bond donors, forming critical interactions with the biological target.

Hydrophobic Features (H): The propyl group at the C-2 position and the benzene part of the benzimidazole ring contribute to the molecule's hydrophobicity. These groups often fit into hydrophobic pockets within the receptor, contributing significantly to binding affinity. mdpi.com A study on benzimidazole-based FXR agonists developed a pharmacophore model (HHHRR) that included three hydrophobic features. mdpi.com

Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore can be proposed:

Aromatic/Hydrophobic Core: The benzimidazole ring system.

Hydrophobic Pocket Occupant: The C-2 propyl group, which likely fits into a specific hydrophobic pocket of the target.

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group.

Hydrogen Bond Acceptor/Donor Region: The imidazole part of the core, with one nitrogen acting as an acceptor and the other, via the acetamide linkage, influencing the electronic environment.

The precise arrangement and relative importance of these features would be defined by the specific biological target. Validated 3D-QSAR and pharmacophore models serve as powerful predictive tools, enabling the rational design of new derivatives of this compound with optimized pharmacological profiles. nih.gov

Computational Chemistry Approaches in Research on 2 2 Propylbenzimidazol 1 Yl Acetamide Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This technique is crucial for understanding the mechanism of action of potential drugs by visualizing their interaction with biological targets.

For derivatives of the benzimidazole (B57391) scaffold, molecular docking is frequently used to predict how they will bind within the active site of a target protein and to estimate the strength of this interaction, known as binding affinity. impactfactor.orgresearchgate.net The binding affinity is often expressed as a binding energy value (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. impactfactor.org

In studies on various benzimidazole derivatives, docking simulations have been performed against a range of biological targets, including enzymes like cyclooxygenase (COX), lipoxygenase (LOX), topoisomerase, and various protein kinases. impactfactor.orgresearchgate.netnih.gov For instance, research on 2-phenyl benzimidazole showed a higher binding affinity (-7.9 kcal/mol) compared to 2-methyl-1H-benzo[d]imidazole (-6.5 kcal/mol) when docked with the COX receptor, suggesting that the phenyl substitution is favorable for binding to this particular target. impactfactor.org Similarly, docking studies of other benzimidazole-thiadiazole hybrids against the 14-α demethylase enzyme of Candida species have shown binding energies as strong as -10.928 kcal/mol. acs.org

These predictions are vital as they allow chemists to prioritize which derivatives of a compound like 2-(2-propylbenzimidazol-1-yl)acetamide should be synthesized and tested in the lab, saving significant time and resources. researchgate.net The analysis of these binding modes helps to understand why certain structural modifications lead to enhanced biological activity. nih.gov

Table 1: Representative Binding Affinities of Benzimidazole Derivatives with Various Protein Targets

| Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| 2-Phenylbenzimidazole | Cyclooxygenase (COX) | 1CX2 | -7.9 |

| 2-Methyl-1H-benzo[d]imidazole | Estrogen Receptor | 2E77 | -6.5 |

| Benzimidazole-Thiadiazole Hybrid | 14-α Demethylase (CYP51) | - | -10.928 |

| 2-Phenylbenzimidazole | Protein Kinase (Aurora B) | 4C2V | -8.2 |

This table contains representative data from studies on various benzimidazole derivatives to illustrate typical binding affinity values obtained through molecular docking. impactfactor.orgnih.govacs.org

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues within the protein's binding pocket. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.gov

For a series of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives, which are structurally related to this compound, docking studies identified several key amino acid residues in the target receptor, FPR1. bohrium.com A classification analysis revealed that residues Thr199, Arg201, Gly202, and Ala261 were crucial markers for distinguishing active ligands from inactive ones. bohrium.com Further analysis showed that alkoxy-substituents on the benzimidazole ring settled into a specific pocket bounded by Thr199, Thr265, Ile268, and Leu271. bohrium.com

In another study on benzimidazole containing acetamide (B32628) derivatives targeting the COX-2 enzyme, molecular docking revealed two hydrogen bonds: one between the ligand's sulfonyl group and the Gln A:372 residue, and a second between the NH group and Ile A:124. nih.gov The stability of this complex was further enhanced by hydrophobic interactions with residues such as Tyr A:127, Leu A:73, and Met A:76. nih.gov Identifying these key residues is fundamental for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 2: Key Amino Acid Interactions for Benzimidazole Acetamide Derivatives

| Derivative | Protein Target | Interacting Residues | Interaction Type |

| Benzimidazole Acetamide | COX-2 | Gln A:372, Ile A:124 | Hydrogen Bond |

| Benzimidazole Acetamide | COX-2 | Tyr A:127, Leu A:73, Met A:76 | Hydrophobic |

| Benzimidazole Acetamide | IL1-β | Val A:132, Leu A:80 | Hydrogen Bond |

| Benzimidazole Acetamide | IL1-β | Thr A:79, Phe A:123 | Pi-Sigma / Pi-Pi |

| 2-(Benzimidazol-2-ylthio)-N-phenylacetamide | FPR1 | Thr199, Arg201, Gly202, Ala261 | Key Binding Markers |

This table summarizes key interacting residues identified in molecular docking studies of various benzimidazole acetamide derivatives. nih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools for predicting the activity of unsynthesized molecules and for understanding which structural properties are most important for their function.

To develop a QSAR model, a set of compounds with known biological activities (e.g., IC50 values) is used as a training set. researchgate.net For each compound, a series of numerical values, known as molecular descriptors, are calculated to represent its structural and physicochemical properties. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to create an equation that correlates these descriptors with the observed activity. nih.gov

For benzimidazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as anticancer and antioxidant effects. researchgate.netnih.gov For example, a 2D-QSAR model built from 131 benzimidazole derivatives showed a high correlation (R² = 0.904) in predicting anticancer activity against the MDA-MB-231 breast cancer cell line. researchgate.net Such validated models can then be used to screen virtual libraries of new derivatives of this compound, allowing researchers to focus on synthesizing only the most promising candidates. researchgate.net

A significant advantage of QSAR modeling is its ability to identify the key molecular features, or descriptors, that have the greatest impact on biological potency. nih.gov Structure-activity relationship (SAR) analyses of benzimidazole compounds have consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring are critical in determining their anti-inflammatory activity. nih.gov

For instance, the presence of a 2-carboxamide (B11827560) group on the benzimidazole scaffold was found to be necessary for a particular biological activity, while the length of an alkyl linker was also shown to be a critical factor. nih.gov 3D-QSAR models can provide even more detailed insights by generating contour maps that visualize regions where certain properties—such as steric bulk, positive or negative electrostatic potential—would increase or decrease biological activity. This information is invaluable for guiding the structural modification of lead compounds like this compound to enhance their potency and selectivity. nih.gov

In Silico Assessment of Theoretical Physicochemical Properties Relevant to Biological Activity

Before a compound can be effective as a drug, it must possess a suitable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico methods allow for the rapid prediction of these properties from a molecule's structure alone, helping to identify and eliminate candidates with poor pharmacokinetic profiles early in the drug discovery process. nih.gov

Key physicochemical properties that are routinely calculated include molecular weight (MW), lipophilicity (often as logP), topological polar surface area (TPSA), and the number of hydrogen bond donors (HBD) and acceptors (HBA). These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have a MW ≤ 500, a logP ≤ 5, HBD ≤ 5, and HBA ≤ 10.

In silico ADMET (ADME plus Toxicity) predictions for various benzimidazole derivatives have shown that these compounds generally exhibit good profiles. nih.gov For example, many derivatives are predicted to have high human intestinal absorption. nih.gov The calculation of properties like TPSA is used to predict cell permeability, with values under 140 Ų often correlating with good oral bioavailability. nih.gov By calculating these theoretical properties for new virtual derivatives of this compound, researchers can ensure that newly designed compounds have a higher probability of possessing the drug-like characteristics necessary for clinical success.

Table 3: Predicted Physicochemical Properties for a Representative Benzimidazole Derivative

| Property | Guideline | Predicted Value | Assessment |

| Molecular Weight ( g/mol ) | ≤ 500 | 450.5 | Favorable |

| Lipophilicity (LogP) | ≤ 5 | 3.85 | Favorable |

| Hydrogen Bond Donors | ≤ 5 | 1 | Favorable |

| Hydrogen Bond Acceptors | ≤ 10 | 6 | Favorable |

| Topological Polar Surface Area (Ų) | < 140 | 85.3 | Good Absorption |

This table presents a hypothetical but representative set of in silico property predictions for a derivative of the benzimidazole class, based on typical values reported in the literature. nih.gov

Virtual Screening for Novel this compound Analogs

Virtual screening has emerged as a powerful computational technique in the quest for novel and potent analogs of bioactive compounds, including derivatives of this compound. This in silico method allows for the rapid screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, thereby prioritizing them for further experimental testing. The application of virtual screening to the benzimidazole scaffold, a privileged structure in medicinal chemistry, has been instrumental in the discovery of new therapeutic agents. nih.govmdpi.com

The process of virtual screening for analogs of this compound typically involves several key steps. Initially, a virtual library of compounds is assembled. This library can consist of commercially available chemicals, proprietary collections, or virtually enumerated molecules based on a common scaffold. mdpi.com Subsequently, a three-dimensional model of the biological target, often a protein receptor or enzyme, is prepared. This model can be derived from experimental techniques like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling if the experimental structure is unavailable.

With the target structure and compound library in place, molecular docking simulations are performed. spast.orgnih.gov This step predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions within the docking software then estimate the binding affinity, with lower docking scores generally indicating a more favorable interaction. spast.orgnih.gov For instance, in studies involving benzimidazole derivatives, docking scores have been a key metric for selecting promising candidates for synthesis and biological evaluation. nih.gov

Ligand-based virtual screening is another approach that can be employed, especially when the three-dimensional structure of the target is unknown. mdpi.comnih.gov This method relies on the knowledge of existing active molecules. A pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, can be constructed based on known active analogs of this compound. This model is then used as a filter to screen large databases for molecules that match these steric and electronic features.

The outcomes of virtual screening campaigns are typically a ranked list of "hit" compounds. These hits are not guaranteed to be active but represent a significantly enriched subset of the initial library. For example, a virtual screening of the ZINC15 database for benzimidazole derivatives identified 175 potential molecules with favorable docking scores ranging from -10.8 to -9.0 Kcal/mol. nih.gov Subsequent experimental validation is crucial to confirm the predicted activity and to establish structure-activity relationships (SAR). nih.gov

The table below illustrates the type of data generated from a hypothetical virtual screening study for analogs of this compound targeting a specific protein. The data includes the compound ID, the docking score, and the key interacting residues within the protein's binding site, which are critical for understanding the binding mode.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog-001 | -9.5 | Tyr234, Asp345, Arg120 |

| Analog-002 | -9.2 | Tyr234, Asp345, Val298 |

| Analog-003 | -8.9 | Phe456, Leu300, Ser121 |

| Analog-004 | -8.7 | Tyr234, His401 |

| Analog-005 | -8.5 | Asp345, Arg120, Ala299 |

This table presents hypothetical data for illustrative purposes, based on typical findings in virtual screening studies of benzimidazole derivatives.

Following the initial virtual screening, further computational analyses such as molecular dynamics (MD) simulations can be performed on the top-ranked hits. MD simulations provide a more dynamic picture of the ligand-receptor complex, assessing the stability of the predicted binding mode over time. nih.gov This multi-step computational approach, combining virtual screening with more rigorous computational methods, significantly enhances the efficiency of discovering novel and potent this compound analogs for various therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.